(±)-Fluoxetine-d5 Oxalate (phenyl-d5)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

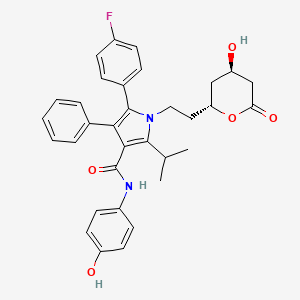

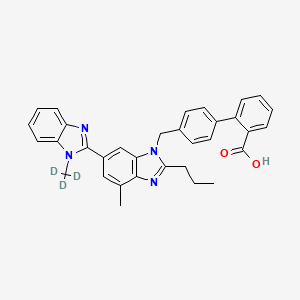

“(±)-Fluoxetine-d5 Oxalate (phenyl-d5)” is a labelled analogue of (±)-Fluoxetine Oxalate . It is used as a research tool and is available from various chemical standards suppliers .

Molecular Structure Analysis

The molecular formula of “(±)-Fluoxetine-d5 Oxalate (phenyl-d5)” is C19H15D5F3NO5 . The exact molecular structure would require more specific information or a detailed analysis which is not available in the search results.Chemical Reactions Analysis

The specific chemical reactions involving “(±)-Fluoxetine-d5 Oxalate (phenyl-d5)” are not provided in the search results. As a labelled analogue of (±)-Fluoxetine Oxalate , it’s likely to participate in similar reactions.科学的研究の応用

Enzyme Inhibition :

- Fluoxetine enantiomers demonstrate time- and concentration-dependent inhibition of the enzyme CYP2C19, an important aspect for understanding drug interactions (Stresser et al., 2009).

Serotonin Uptake Inhibition :

- Fluoxetine, a selective serotonin uptake inhibitor, has been studied extensively for its role in treating depression and obsessive-compulsive disorders. It’s also investigated for potential use in other disorders (Wong et al., 1995).

GABAA Receptor Activity :

- Fluoxetine positively modulates GABAA receptors, contributing to its anticonvulsant activity. This action suggests a novel modulatory site on the GABAR (Robinson et al., 2003).

Optical Isomer Pharmacology :

- The optical isomers of fluoxetine have been studied for their stereospecific interactions with the serotonin-uptake carrier, demonstrating significant biochemical and pharmacological activities (Robertson et al., 1988).

Synthesis and Laboratory Applications :

- A synthesis method for fluoxetine's precursor, suitable for undergraduate laboratory exercises, has been described, highlighting its educational applications (Perrine et al., 1998).

Endothelial Dysfunction Study :

- Chronic fluoxetine treatment is linked to endothelial dysfunction and altered vascular responsiveness, involving oxidative stress and COX-derived prostanoids. This study aids in understanding fluoxetine’s cardiovascular impact (Simplicio et al., 2015).

Bioanalytical Methodology :

- A LC-MS-MS method has been developed for quantifying fluoxetine in human plasma, utilizing fluoxetine-D5 as an internal standard. This method is significant for pharmacokinetic studies and therapeutic drug monitoring (Hasnain et al., 2016).

Thermal Decomposition Study :

- The thermal behavior and decomposition mechanism of fluoxetine hydrochloride have been investigated using thermoanalytical techniques. This study is crucial for understanding the stability and storage conditions of fluoxetine (Pinto et al., 2017).

Distribution in Warm-Blooded Animals :

- Research on the distribution of fluoxetine in the body of warm-blooded animals provides insights into its absorption and metabolism in various organs (Illarionova et al., 2021).

作用機序

Safety and Hazards

特性

| { "Design of the Synthesis Pathway": "The synthesis of (±)-Fluoxetine-d5 Oxalate (phenyl-d5) can be achieved through a multi-step process involving the conversion of starting materials into intermediates, which are then transformed into the final product.", "Starting Materials": [ "Phenyl-d5 magnesium bromide", "N-methyl-3-phenyl-3-(4-fluorophenyl)propylamine", "Ethyl oxalyl chloride", "Sodium bicarbonate", "Methanol", "Diethyl ether", "Hydrochloric acid" ], "Reaction": [ "Phenyl-d5 magnesium bromide is prepared by reacting phenyl-d5 magnesium with bromine.", "N-methyl-3-phenyl-3-(4-fluorophenyl)propylamine is then reacted with ethyl oxalyl chloride to form N-methyl-3-phenyl-3-(4-fluorophenyl)propyl oxalate.", "The oxalate intermediate is then treated with sodium bicarbonate to form the corresponding free base.", "The free base is then reacted with methanol and hydrochloric acid to form the hydrochloride salt.", "Finally, the hydrochloride salt is reacted with oxalic acid to form (±)-Fluoxetine-d5 Oxalate (phenyl-d5)." ] } | |

CAS番号 |

1219804-82-6 |

分子式 |

C19H20F3NO5 |

分子量 |

404.4 g/mol |

IUPAC名 |

N-methyl-3-(2,3,4,5,6-pentadeuteriophenyl)-3-[4-(trifluoromethyl)phenoxy]propan-1-amine;oxalic acid |

InChI |

InChI=1S/C17H18F3NO.C2H2O4/c1-21-12-11-16(13-5-3-2-4-6-13)22-15-9-7-14(8-10-15)17(18,19)20;3-1(4)2(5)6/h2-10,16,21H,11-12H2,1H3;(H,3,4)(H,5,6)/i2D,3D,4D,5D,6D; |

InChIキー |

CKOSCBUBUNGPOY-CERKJNTMSA-N |

異性体SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(CCNC)OC2=CC=C(C=C2)C(F)(F)F)[2H])[2H].C(=O)(C(=O)O)O |

正規SMILES |

CNCCC(C1=CC=CC=C1)OC2=CC=C(C=C2)C(F)(F)F.C(=O)(C(=O)O)O |

純度 |

95% by HPLC; 98% atom D |

関連するCAS |

114414-02-7 (unlabelled) 1173020-43-3 (hydrocholoride) |

同義語 |

N-Methyl-3-(p-trifluoromethylphenoxy)-3-phenylpropylamine Oxalate |

タグ |

Fluoxetine Impurities |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

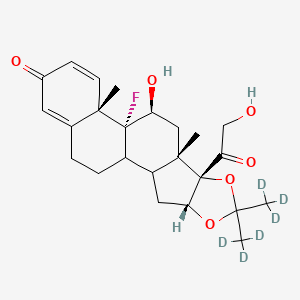

![Butanedioic acid, mono[(3R,5aS,6R,8aS,9R,10S,12R,12aR)-decahydro-3,6-dimethyl-9-(methyl-d3)-3,12-epoxy-12H-pyrano[4,3-j]-1,2-benzodioxepin-10-yl] ester](/img/structure/B602574.png)